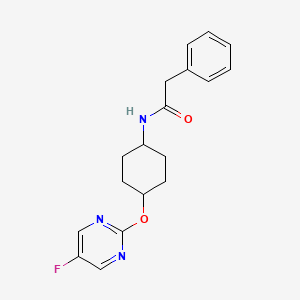

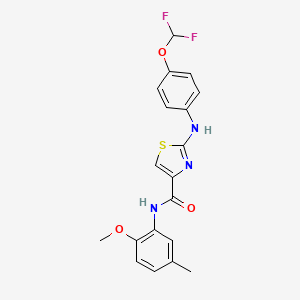

1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various piperidine derivatives has been explored in the provided studies. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another study reported the synthesis of a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one using Michael addition of secondary amine to an α, β-unsaturated carbonyl compound . Additionally, a new synthesis method for all four stereoisomers of 2-(2,3-dihydroxypropyl)piperidine was demonstrated through iterative asymmetric dihydroxylation, which provided enantiomeric enhancement .

Molecular Structure Analysis

The molecular structure and geometry of the synthesized compounds were characterized using various spectroscopic techniques. X-ray crystallography was employed to study the crystal structure of the novel quinolinone derivative . Density functional theory (DFT) and Hartree–Fock calculations were used to determine the molecular structure, vibrational frequencies, and infrared intensities of the 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one molecule . These studies provided insights into the conformational stability and electronic properties of the molecules.

Chemical Reactions Analysis

The chemical reactivity and interactions of the synthesized compounds were analyzed using different theoretical approaches. For the quinolinone derivative, natural bond orbital analysis was used to analyze hyperconjugative interactions and charge delocalization, while local reactivity descriptors were calculated to identify chemically reactive sites in the molecule . The vibrational analysis and molecular electrostatic potential were also studied to understand the chemical behavior of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were evaluated through experimental and theoretical methods. The antimicrobial activity of the piperidine derivatives was assessed in vitro against bacterial and fungal pathogens, revealing that the nature of substitutions on the benzhydryl and sulfonamide rings influenced antibacterial activity . Theoretical calculations were used to predict thermodynamic properties and electronic absorption spectra, which were found to be in agreement with experimental data . The vibrational spectra of the benzoxazolone derivative were measured and compared with theoretical data, confirming the accuracy of the computational methods .

科学的研究の応用

Antimicrobial Activity

1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-ol derivatives have shown promising antimicrobial activity. A study by Kottapalle and Shinde (2021) synthesized compounds with varying substituents and observed significant antibacterial and antifungal activity, especially in compounds with specific electron withdrawing and releasing groups. This suggests the potential of these compounds in antimicrobial applications (Kottapalle & Shinde, 2021).

作用機序

将来の方向性

The compound has shown promising results in the context of Alzheimer’s disease, suggesting it could be a candidate for further development . Future research could focus on optimizing the compound’s structure to enhance its efficacy and selectivity, as well as conducting more in-depth studies on its mechanism of action .

特性

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14-6-3-7-15(10-14)13-8-11-4-1-2-5-12(11)9-13/h1-2,4-5,13-14,16H,3,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTFDMIGXUNMLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CC3=CC=CC=C3C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B3005925.png)

![5-((4-bromobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005927.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B3005928.png)

![Ethyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-ethylthiophene-3-carboxylate](/img/structure/B3005931.png)

![N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3005938.png)

![1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B3005941.png)